molecular formula C14H8O4 B121750 1,5-Dihydroxyanthraquinone CAS No. 117-12-4

1,5-Dihydroxyanthraquinone

Cat. No. B121750
Key on ui cas rn: 117-12-4
M. Wt: 240.21 g/mol
InChI Key: JPICKYUTICNNNJ-UHFFFAOYSA-N
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Patent
US04016182

Procedure details

140 Parts of 1,5-dihydroxy-4,8-dinitro-anthraquinone-2,6-disulphonic acid in the form of 270 parts of an aqueous paste, containing sulphuric acid and sodium bisulphate and obtained by sulphonation and nitration of 81 parts of 1,5-dihydroxy-anthraquinone, are entered with stirring at 40° into 700 parts of water. 60 Parts of hydrazine hydrate are then added dropwise over the course of 90 minutes. The pH of the reaction mass immediately rises from 1,7 to 4 and then to 6.5. This value is kept by the dropwise addition of 45 parts of 30% aqueous hydrochloric acid. The temperature of the reaction mass is then raised to 80°. 10 Parts of hydrazine hydrate are then added dropwise over the course of 10 minutes. The pH is kept at 5.8 to 6 by the addition of 20 parts of 30% aqueous hydrochloric acid. The mass is stirred at 80° for 10 minutes. 58 Parts of 30% aqueous sodium hydroxide solution are subsequently added dropwise over the course of 5 minutes, whereby the pH is adjusted to 8. The precipitate is suction filtered, washed with 2000 parts of aqueous 10% sodium sulphate solution and 5000 parts of aqueous 5% sodium sulphate solution, and dried at 120°. 129 Parts of 1,5-dihydroxy-4,8-diamino-anthraquinone-2,6-disulphonic acid, containing 80% of free disulphonic acid, are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
270
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([OH:24])[C:10](S(O)(=O)=O)=[CH:11][C:12]=3[N+]([O-])=O)[C:7](=[O:25])[C:6]=2[C:5]([N+]([O-])=O)=[CH:4][C:3]=1S(O)(=O)=O.S(=O)(=O)(O)O.S(=O)(=O)(O)[O-].[Na+]>>[OH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([OH:24])[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:25])[C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=2C(C3=C(C(=CC(=C3C(C12)=O)[N+](=O)[O-])S(=O)(=O)O)O)=O)[N+](=O)[O-])S(=O)(=O)O
Name
270
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)(=O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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